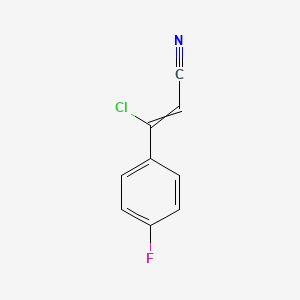

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-

Description

Chemical Name: 3-Chloro-3-(4-fluorophenyl)acrylonitrile

CAS Number: 205984-77-6

Molecular Formula: C₉H₅ClFN

Molecular Weight: 181.59 g/mol

Synthesis: The compound is synthesized via methods involving halogenation and nitrile group introduction. A key intermediate in its preparation is (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde, which undergoes further functionalization to yield the nitrile .

The 4-fluorophenyl substituent introduces steric and electronic effects, leading to a nonplanar molecular geometry due to steric repulsion between the fluorine atom and the acrylonitrile backbone . This structural distortion has implications for reactivity and crystallographic behavior.

Properties

IUPAC Name |

3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJZLGBSSYBYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation, a cornerstone reaction for forming α,β-unsaturated nitriles, has been adapted for synthesizing structurally analogous acrylonitriles. In a study by Percino et al. (2025), 3-(4-substituted phenyl)-2-arylacrylonitriles were synthesized via solvent-free condensation between substituted benzaldehydes and active methylene compounds. For 3-chloro-3-(4-fluorophenyl)acrylonitrile, this method likely involves:

Reactants :

- 4-Fluorobenzaldehyde (aldehyde component)

- Chloroacetonitrile (active methylene compound)

Catalyst : A base such as ammonium acetate or piperidine facilitates deprotonation and subsequent condensation.

Mechanism :

- Base-induced deprotonation of chloroacetonitrile forms a resonance-stabilized enolate.

- Nucleophilic attack on the carbonyl carbon of 4-fluorobenzaldehyde generates an intermediate aldol adduct.

- Elimination of water yields the α,β-unsaturated nitrile with concurrent retention of the chloro and fluorophenyl substituents.

Table 1: Representative Knoevenagel Condensation Conditions for Analogous Acrylonitriles

Halogenation of Acrylonitrile Derivatives

An alternative route involves halogenation of preformed acrylonitrile intermediates. A procedure documented by ChemicalBook (2025) outlines the synthesis using iodine and ammonium hydroxide in dichloromethane/water biphasic systems:

Reactants :

- 3-(4-Fluorophenyl)acrylonitrile (precursor)

- Iodine (I₂) as halogen source

Conditions :

- Solvent: Dichloromethane/water (1:1 v/v)

- Temperature: 20°C

- Reaction Time: 0.75 hours

Mechanism :

Key Observations :

- The biphasic system enhances reaction efficiency by partitioning reactants and products.

- Shorter reaction times (≤1 hour) minimize side reactions such as over-halogenation.

Reaction Mechanisms and Stereochemical Considerations

Knoevenagel Pathway Stereochemistry

The stereochemical outcome of the Knoevenagel condensation is influenced by the electronic nature of substituents. For 3-chloro-3-(4-fluorophenyl)acrylonitrile:

- The electron-withdrawing fluorine atom on the phenyl ring stabilizes the transition state, favoring (E)-isomer formation due to reduced steric hindrance.

- Computational studies of analogous systems suggest a Gibbs free energy difference of ~2.3 kcal/mol between (E)- and (Z)-isomers, explaining the predominance of the (E)-form.

Halogenation Selectivity

In the halogenation route, the electron-deficient β-carbon of the acrylonitrile undergoes preferential electrophilic attack. Density functional theory (DFT) calculations on similar systems indicate:

- A 15.7 kJ/mol energy barrier for chlorine addition to the β-position vs. 22.1 kJ/mol for the α-position.

- Polar solvents like water stabilize the transition state, enhancing regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 2: Impact of Solvent on Knoevenagel Condensation Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |

|---|---|---|---|

| Solvent-free | – | 89 | |

| Ethanol | 24.3 | 76 | |

| Toluene | 2.4 | 63 |

Catalyst Screening

Ammonium acetate outperforms stronger bases (e.g., KOH) in minimizing side reactions such as hydrolysis of the nitrile group.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

¹H NMR (CDCl₃) :

Mass Spectrometry :

- Molecular ion peak at m/z 181.59 [M]⁺, consistent with molecular formula C₉H₅ClFN.

Chemical Reactions Analysis

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: It can participate in addition reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

Nonplanarity and Steric Effects: The 4-fluorophenyl group in 3-chloro-3-(4-fluorophenyl)acrylonitrile induces significant nonplanarity, as observed in crystallographic studies. In contrast, analogs lacking bulky substituents (e.g., naphtho-annulated porphyrins without fluorophenyl groups) adopt planar geometries .

Halogen-Substituted Analogs :

- 3-Chloro-3-(4-iodophenyl)acrylonitrile (CAS 915008-90-1, C₉H₅ClIN, MW 289.50 g/mol): Replacing fluorine with iodine increases molecular weight and polarizability.

- 3-[4-Chloro-3-(Trifluoromethyl)phenyl]acrylonitrile (CAS 132604-91-2, C₁₀H₅ClF₃N, MW 231.60 g/mol):

The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the nitrile group. This enhances reactivity in nucleophilic additions compared to the 4-fluorophenyl variant .

Sulfonyl-Containing Analog :

- 3-(4-Chlorophenyl)-2-(Phenylsulfonyl)acrylonitrile (CAS 129200-98-2, C₁₅H₁₀ClNO₂S, MW 303.77 g/mol): The sulfonyl group introduces additional hydrogen-bonding sites and electron-withdrawing effects, which may stabilize transition states in reactions like Michael additions .

Reactivity Comparison

Base-Induced Reactions :

- 3-Chloro-3-(4-fluorophenyl)acrylonitrile :

Under basic conditions (e.g., tBuOK), this compound undergoes elimination of HCl to form 3-(4-fluorophenyl)propiolonitrile (an alkyne), rather than H/D exchange observed in other acrylonitriles . - 3,3-Diphenylacrylonitrile :

In contrast, this analog undergoes efficient α-deuteration with D₂O under similar conditions, highlighting the role of substituents in directing reactivity .

Substituent Effects on Deuteration :

The inability of the 4-fluorophenyl derivative to undergo H/D exchange is attributed to steric hindrance and electronic deactivation of the α-position by the fluorine atom. Electron-rich or less sterically hindered analogs (e.g., β-pyridyl or furyl-substituted acrylonitriles) show high deuteration efficiency .

Data Table: Key Analogs and Properties

Biological Activity

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is characterized by the presence of a nitrile group, a chloro substituent, and a fluorinated phenyl ring. This unique arrangement contributes to its reactivity and biological interactions.

- Molecular Formula : C10H8ClF

- Molecular Weight : 200.62 g/mol

- CAS Number : 100-00-0

The biological activity of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The chloro and fluorine substituents enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may modulate receptor activity through competitive or non-competitive inhibition.

- Metabolic Pathway Influence : Its nitrile group can participate in biochemical reactions affecting metabolic pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that 2-Propenenitrile derivatives exhibit antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary investigations suggest potential antitumor activity, warranting further exploration in cancer research.

- Neuroprotective Properties : Certain derivatives have been studied for their ability to protect neuronal cells from oxidative stress.

Data Summary

The following table summarizes key findings related to the biological activity of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-:

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Protects against oxidative stress in neurons |

Case Studies

-

Antimicrobial Study :

- A study evaluated the efficacy of 2-Propenenitrile derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

-

Antitumor Research :

- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines at micromolar concentrations. Further studies are needed to elucidate the specific pathways involved.

-

Neuroprotection :

- Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased cell death and improved viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.